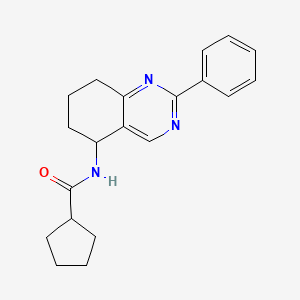
2-(3-phenylpropyl)-4-(3-pyridinylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylpropyl)-4-(3-pyridinylmethyl)morpholine, commonly known as PPM, is a synthetic compound that belongs to the class of morpholine derivatives. PPM has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
PPM acts as a selective antagonist of the dopamine D3 receptor, a subtype of GPCR that is involved in the regulation of reward-related behavior. PPM binds to the D3 receptor and blocks the binding of dopamine, thereby reducing the activity of the receptor. This results in a decrease in the release of dopamine in the brain, which is associated with the reward pathway.
Biochemical and Physiological Effects
PPM has been shown to have several biochemical and physiological effects. In animal studies, PPM has been found to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. PPM has also been shown to reduce the intake of high-fat food and alcohol in rodents. Additionally, PPM has been found to improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
PPM has several advantages as a tool for scientific research. It is highly selective for the D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. PPM is also relatively stable and can be easily synthesized in the laboratory. However, PPM has some limitations as well. It has a relatively low affinity for the D3 receptor compared to other D3 receptor antagonists, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for research on PPM. One area of interest is the investigation of the role of the D3 receptor in the regulation of feeding behavior and the development of obesity. Another area of interest is the potential use of PPM as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of PPM and its effects on other neurotransmitter systems.
Synthesis Methods
PPM can be synthesized using a two-step process. The first step involves the reaction of 3-pyridinemethanol with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine in the presence of a catalyst such as palladium on carbon to yield PPM. The purity of PPM can be further increased by recrystallization from a suitable solvent.
Scientific Research Applications
PPM has been used in various scientific research applications, including as a ligand in the development of new drugs, as a tool in the study of G protein-coupled receptors (GPCRs), and as a probe for the investigation of protein-protein interactions.
properties
IUPAC Name |
2-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-6-17(7-3-1)8-4-10-19-16-21(12-13-22-19)15-18-9-5-11-20-14-18/h1-3,5-7,9,11,14,19H,4,8,10,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMQYGOCQUBNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6135647.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135653.png)
![N-(3,4-dimethylphenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6135661.png)
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6135666.png)

![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6135683.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6135689.png)
![6-amino-2-{[2-(2-biphenylyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6135698.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)
![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)